molecular formula C7H6N2O B146116 2-Aminobenzoxazole CAS No. 4570-41-6

2-Aminobenzoxazole

Cat. No.: B146116
CAS No.: 4570-41-6
M. Wt: 134.14 g/mol
InChI Key: JPBLHOJFMBOCAF-UHFFFAOYSA-N
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Description

2-Aminobenzoxazole is a heterocyclic compound that consists of a benzene ring fused with an oxazole ring, with an amino group attached to the second carbon of the oxazole ring. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, agriculture, and material science .

Mechanism of Action

Target of Action

2-Aminobenzoxazole has been identified as a potent antagonist of the 5-HT3 receptor , which is a promising target for the treatment of Alzheimer’s disease and schizophrenia . It has also been found to have significant antifungal activity against various phytopathogenic fungi .

Mode of Action

It is believed to interact with its targets, such as the 5-ht3 receptor, leading to changes in the receptor’s function . In the case of its antifungal activity, it is thought to disrupt the normal growth of fungi, although the exact mechanism is still under investigation .

Biochemical Pathways

This compound is synthesized from 2-aminophenols and isothiocyanates . It is used as a starting material for different mechanistic approaches in drug discovery . The compound exhibits a high possibility of broad substrate scope and functionalization, offering several biological activities .

Pharmacokinetics

Its synthesis has been achieved using environmentally friendly solvents under mild conditions , suggesting that it may have favorable bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on its target. As a 5-HT3 receptor antagonist, it may help alleviate symptoms of neurological disorders like Alzheimer’s disease and schizophrenia . As an antifungal agent, it has shown excellent and broad-spectrum antifungal activities against all tested fungi .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s synthesis has been achieved using an electrochemical method with NaI and NaCl as catalysts, suggesting that the reaction environment can significantly impact the compound’s production

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which have significant biological and chemical properties .

Comparison with Similar Compounds

Uniqueness: 2-Aminobenzoxazole is unique due to its specific biological activities and the ease with which it can be synthesized and modified. Its derivatives often exhibit superior antifungal and antimicrobial activities compared to similar compounds .

Properties

IUPAC Name

1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBLHOJFMBOCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196603
Record name Benzoxazol-2-amine
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4570-41-6
Record name 2-Benzoxazolamine
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URL https://commonchemistry.cas.org/detail?cas_rn=4570-41-6
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Record name Benzoxazol-2-amine
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Record name 2-Aminobenzoxazole
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Record name Benzoxazol-2-amine
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Record name Benzoxazol-2-amine
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Synthesis routes and methods I

Procedure details

A mixture of 2.5 g 2-aminophenol (7-1) and 20 ml ethyl acetate was heated to 45° C. 3 g of cyanogen bromide was added to the mixture. The mixture was stirred at 45-50° C. for 12 hours. After cooling to room temperature, 1.5 g of sodium hydroxide in 15 ml of water was added. The organic layer was separated and washed with brine until neutral pH. Toluene (5 ml) was added and the solvent was removed to yield 2.71 g (88%) 2-aminobenzoxazol (7-2). 7.5 ml of chlorosulfonic acid was stirred at room temperature under an inert atmosphere (nitrogen). 5 g of 2-aminobenzoxazol (7-2) was added in small portions. The temperature was kept between 30-60° C. during the addition of 7-2. The mixture was heated to 80° C. for 2 hours. 5.3 g of thionyl chloride was added drop wise, keeping the temperature at 65° C. The mixture was stirred during 2 hours. After cooling to 0° C. 10 ml of ethyl acetate and 10 ml of a solution of sodium carbonate (1N) were added. The organic layer was separated from the water layer and this latter was extracted with ethyl acetate. The combined organic layers were dried over calcium chloride, yielding 7.8 g (90%) of 2-amino-6-chlorosulfonylbenzoxazole (7-3).
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2.5 g
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20 mL
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3 g
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1.5 g
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15 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

A mixture of an appropriate 2-chlorobenzoxazole, A1 (1 eq), and appropriate amine (2 eq) and optional base (e.g. K2CO3, triethylamine, disopropylamine, 1,8-diazabicyclo[5.4.0]undecene, or sodium hydride) in THF (or DME, DMF) was heated in the range of 20 to 80° C. up to 24 h. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (typical eluents include 9:1 dichloromethane/methanol, ethyl acetate, hexanes) to afford the desired product 2-aminobenzoxazole. Product structure was confirmed by 1H NMR or by mass analysis.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 2.5 g 2-aminophenol (6-1) and 20 ml ethyl acetate was heated to 45° C. 3 g of cyanogen bromide was added to the mixture. The mixture was stirred at 45-50° C. for 12 hours. After cooling to room temperature, 1.5 g of podium hydroxide in 15 ml of water was added. The organic layer was separated and washed with brine until neutral pH. Toluene (5 ml) was added and the solvent was removed to yield 2.71 g (88%) 2-aminobenzoxazol (6-2).
Quantity
2.5 g
Type
reactant
Reaction Step One
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20 mL
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reactant
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3 g
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reactant
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1.5 g
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reactant
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15 mL
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminobenzoxazole
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 5
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Reactant of Route 6
2-Aminobenzoxazole

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